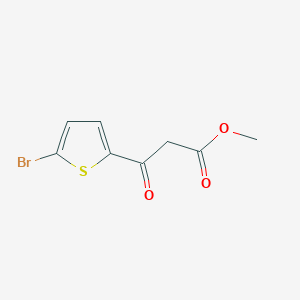
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate
Vue d'ensemble
Description
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate, also known as MBO-propanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of thiophene carboxylic acid methyl esters, which are widely used as intermediates in the synthesis of various organic compounds. In
Applications De Recherche Scientifique
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used in various scientific research applications, including in the synthesis of novel compounds with potential biological activities. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used as a key intermediate in the synthesis of novel pyrazole derivatives with potential anti-inflammatory and anti-tumor activities. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used in the synthesis of novel benzofuran derivatives with potential anti-cancer activities.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete is not well understood, but it is believed to exert its biological activities through the modulation of various cellular pathways. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer activities. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has several advantages for lab experiments, including its high purity, ease of synthesis, and potential biological activities. However, there are also some limitations to its use in lab experiments, including its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the use of Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete in scientific research. One potential direction is the synthesis of novel derivatives with improved biological activities. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Finally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete could be used in the development of new diagnostic tools for the detection of various diseases.
Propriétés
Numéro CAS |
137090-42-7 |
|---|---|
Nom du produit |
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate |
Formule moléculaire |
C8H7BrO3S |
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H7BrO3S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3H,4H2,1H3 |
Clé InChI |
LXADGPLPPGQZNI-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C1=CC=C(S1)Br |
SMILES canonique |
COC(=O)CC(=O)C1=CC=C(S1)Br |
Synonymes |
5-BROMO-BETA-OXO-2-THIOPHENEPROPANOIC ACID METHYL ESTER |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
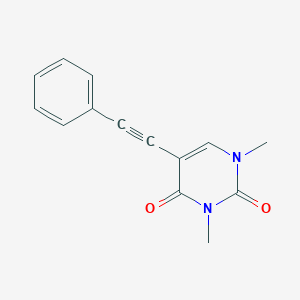
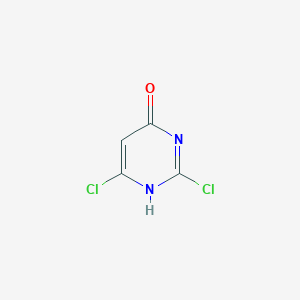

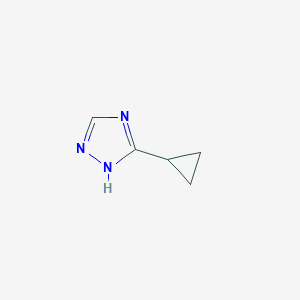



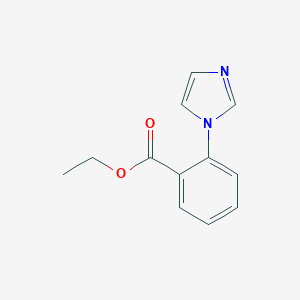



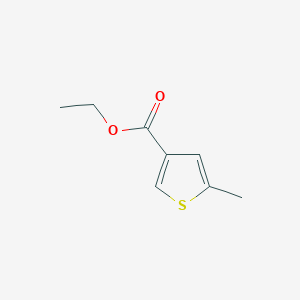
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)